N-(2-(Thiophen-2-yl)ethyl)-3-azabicyclo[3.2.1]octane-8-carboxamide
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Overview
Description
N-(2-(Thiophen-2-yl)ethyl)-3-azabicyclo[321]octane-8-carboxamide is a complex organic compound that features a thiophene ring and a bicyclic octane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Thiophen-2-yl)ethyl)-3-azabicyclo[3.2.1]octane-8-carboxamide typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring can be synthesized through various methods such as the Gewald reaction, Paal–Knorr synthesis, or Fiesselmann synthesis.
Introduction of the Bicyclic Octane Structure: The bicyclic octane structure can be synthesized using enantioselective methods under metal-free conditions.
Coupling of the Thiophene and Bicyclic Octane: The final step involves coupling the thiophene derivative with the bicyclic octane structure through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Thiophen-2-yl)ethyl)-3-azabicyclo[3.2.1]octane-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the bicyclic structure or the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced bicyclic structures, and substituted thiophene derivatives.
Scientific Research Applications
N-(2-(Thiophen-2-yl)ethyl)-3-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of N-(2-(Thiophen-2-yl)ethyl)-3-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring and bicyclic structure allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, exhibit similar pharmacological properties.
Bicyclic Octane Derivatives: Compounds such as platencin and related natural products feature similar bicyclic structures and have been studied for their biological activities.
Uniqueness
N-(2-(Thiophen-2-yl)ethyl)-3-azabicyclo[3.2.1]octane-8-carboxamide is unique due to its combination of a thiophene ring and a bicyclic octane structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(2-thiophen-2-ylethyl)-3-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c17-14(16-6-5-12-2-1-7-18-12)13-10-3-4-11(13)9-15-8-10/h1-2,7,10-11,13,15H,3-6,8-9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZCNOWJEDSONQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1C2C(=O)NCCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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